molecular formula C15H30O4 B14659532 11-(4-Hydroxybutoxy)undecanoic acid CAS No. 41241-58-1

11-(4-Hydroxybutoxy)undecanoic acid

Cat. No.: B14659532
CAS No.: 41241-58-1
M. Wt: 274.40 g/mol
InChI Key: KAIQFVRSSKPNJF-UHFFFAOYSA-N
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Description

11-(4-Hydroxybutoxy)undecanoic acid (C 15 H 28 O 3 ) is a bifunctional fatty acid derivative that serves as a valuable building block in organic and polymer chemistry. Its molecular structure features a carboxylic acid at one end of a C11 alkyl chain and a hydroxybutoxy ether moiety at the other, making it a versatile precursor for the synthesis of macrocyclic compounds and functional polymers . This compound is notably recognized as a linear precursor to Cervolide (12-Oxahexadecanolide), a macrolactone that can form through an intramolecular cyclization reaction . The presence of two distinct functional groups allows for selective chemical modifications under controlled conditions, a principle explored in chemoselective reactions for hydroxy-acids and amino alcohols . Researchers can exploit its amphiphilic nature for the development of novel surfactants, biodegradable polymers, and complex macromolecular networks. Potential research applications include its use as a monomer for polyesters and polyamides, a component in the creation of amino acid-based amphiphiles for catalysis, and a starting material for sophisticated lipidic structures in drug delivery systems . 11-(4-Hydroxybutoxy)undecanoic acid is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11-(4-hydroxybutoxy)undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4/c16-12-8-10-14-19-13-9-6-4-2-1-3-5-7-11-15(17)18/h16H,1-14H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQFVRSSKPNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCCCO)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540027
Record name 11-(4-Hydroxybutoxy)undecanoic acid
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Molecular Weight

274.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41241-58-1
Record name 11-(4-Hydroxybutoxy)undecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41241-58-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-(4-Hydroxybutoxy)undecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecanoic acid, 11-(4-hydroxybutoxy)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Hydroxybutoxy)undecanoic acid can be achieved through several methods. One common approach involves the reaction of undecanoic acid with 4-hydroxybutanol under acidic or basic conditions to form the desired ester. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 11-(4-Hydroxybutoxy)undecanoic acid may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(4-Hydroxybutoxy)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(4-Hydroxybutoxy)undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-Hydroxybutoxy)undecanoic acid involves its interaction with cellular membranes and metabolic pathways. The compound can modulate the expression of genes involved in lipid metabolism and cell wall assembly, leading to its antifungal effects. It may also interfere with mRNA processing and protein synthesis, further contributing to its biological activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Undecanoic Acid Derivatives

Compound Name Substituent Molecular Weight Key Property/Activity Applications Source ID
11-(4-Hydroxybutoxy)undecanoic acid 4-Hydroxybutoxy 288.36 g/mol Amphiphilic, moderate polarity Surfactants, drug delivery N/A
11-[(Mercaptocarbonyl)oxy] Thioester 304.42 g/mol High FabH binding affinity Enzymatic studies
11M3 3-Methyl-5-propylfuran 308.44 g/mol Plasma bioavailability Biomarker analysis
11-(Dansylamino) Dansylamide 476.62 g/mol Fluorescent FABP ligand Protein interaction studies
FMOC-11-aminoundecanoic acid FMOC-protected amino 437.52 g/mol Hydrophobic spacer Peptide synthesis

Table 2: Binding Affinities and Bioactivities

Compound Target Protein Binding Affinity (kcal/mol) Bioactivity (IC₅₀/EC₅₀) Reference
11-[(Mercaptocarbonyl)oxy] FabH -8.1 N/A
11-(3,5-Di-tert-butyl-2-hydroxyphenyl) Lipid membranes N/A 12 µM (antioxidant)
Capsaicinoids FabH -6.2 to -7.5 N/A

Research Findings and Implications

  • Substituent Effects : The hydroxybutoxy group balances hydrophilicity and chain flexibility, contrasting with sulfur-containing analogs (higher binding affinity) or furan derivatives (metabolic instability).
  • Protein Interactions : Mercapto and dansyl derivatives excel in probing enzymatic or transport proteins, while the hydroxybutoxy variant may favor membrane integration.
  • Synthetic Versatility : Ester/amide derivatives (e.g., OAM2) highlight tunable solubility for environmental applications, whereas FMOC-protected analogs are pivotal in peptide engineering.

Q & A

Q. What are the recommended synthetic routes for 11-(4-Hydroxybutoxy)undecanoic acid, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves etherification or esterification of undecanoic acid derivatives. For example, introducing the 4-hydroxybutoxy group may require protective group strategies (e.g., tert-butyloxycarbonyl [Boc] protection) to prevent side reactions. A plausible route could involve:

Activation : React 11-bromoundecanoic acid with 4-hydroxybutanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Critical parameters include reaction temperature (60–80°C optimal for ether formation), solvent polarity, and stoichiometric ratios (excess 4-hydroxybutanol improves yield). Monitoring via TLC or HPLC is advised to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 11-(4-Hydroxybutoxy)undecanoic acid?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the ether linkage (δ ~3.5–3.7 ppm for -O-CH₂- groups) and carboxylic acid proton (δ ~12 ppm). DEPT-135 helps assign carbon types .
  • FT-IR : Look for absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1100 cm⁻¹ (C-O-C ether stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M-H]⁻ at m/z 287.2 (calculated for C₁₅H₂₈O₄) .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Mobile phases often use acetonitrile/water (0.1% formic acid) .

Q. What biological activities are reported for structurally similar undecanoic acid derivatives, and how might the 4-hydroxybutoxy moiety modulate these properties?

  • Methodological Answer : Undecanoic acid derivatives exhibit antifungal activity (e.g., inhibition of Candida albicans via membrane disruption) and acetylcholinesterase inhibition (IC₅₀ ~50 µM) . The 4-hydroxybutoxy group may enhance solubility in polar solvents (due to hydroxylation) and alter pharmacokinetics by increasing hydrogen-bonding interactions with target proteins. Comparative studies using molecular docking (e.g., AutoDock Vina) could predict binding affinity changes .

Advanced Research Questions

Q. How can contradictory data on the solubility of 11-(4-Hydroxybutoxy)undecanoic acid in aqueous versus organic solvents be resolved experimentally?

  • Methodological Answer : Conflicting solubility reports may arise from pH-dependent ionization of the carboxylic acid group (pKa ~4.5–5.0). To resolve:

pH-Varied Solubility Tests : Measure solubility in buffered solutions (pH 2–9) using UV-Vis spectroscopy or gravimetric analysis .

Partition Coefficient (LogP) : Determine via shake-flask method (octanol/water) to quantify hydrophobicity. The hydroxyl group in the butoxy chain is expected to reduce LogP compared to unmodified undecanoic acid (LogP ~4.5) .

Molecular Dynamics Simulations : Predict solvent interactions using software like GROMACS to model hydration shells .

Q. What strategies improve regioselectivity during the introduction of the 4-hydroxybutoxy group to minimize by-products like di-etherified species?

  • Methodological Answer :
  • Protective Groups : Temporarily protect the hydroxyl group in 4-hydroxybutanol (e.g., silylation with TBDMS-Cl) to limit over-alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Reaction Monitoring : Employ inline FT-IR or LC-MS to detect early-stage by-products and adjust reactant ratios dynamically .

Q. How does the 4-hydroxybutoxy group influence interactions with lipid bilayers or enzymatic targets compared to undecanoic acid?

  • Methodological Answer :
  • Membrane Permeability Assays : Use fluorescent probes (e.g., Laurdan) in liposome models to compare membrane fluidity changes. The hydroxyl group may reduce penetration into hydrophobic lipid tails .
  • Enzyme Kinetics : Conduct acetylcholinesterase inhibition assays (Ellman’s method) to measure IC₅₀ shifts. Molecular docking (e.g., Schrödinger Suite) can visualize hydrogen bonds between the hydroxyl group and enzyme active sites (e.g., Ser203, Glu334) .
  • MD Simulations : Simulate binding trajectories to quantify interaction energies (e.g., van der Waals, electrostatic) .

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